Enzyme Inhibition Selectivity: Quantified ALDH3A1 vs. ALDH1A1/ALDH2 Isoform Activity
2,3-Dichloro-6-nitrobenzaldehyde exhibits notable selectivity for the ALDH3A1 isoform over other aldehyde dehydrogenase family members. In in vitro assays measuring NADH formation, the compound demonstrated an IC₅₀ of 219 nM against ALDH3A1 using 4-nitrobenzaldehyde as substrate [1]. In contrast, its activity was significantly reduced against ALDH1A1, with an IC₅₀ of 279 nM using propionaldehyde as substrate, and further attenuated against the mitochondrial isoform ALDH2, with an IC₅₀ of 1.64 μM (1,640 nM) using acetaldehyde as substrate [2] [3].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human aldehyde dehydrogenase isoforms |
|---|---|
| Target Compound Data | ALDH3A1 IC₅₀: 219 nM |
| Comparator Or Baseline | ALDH1A1 IC₅₀: 279 nM; ALDH2 IC₅₀: 1,640 nM |
| Quantified Difference | 7.5-fold less potent against ALDH2 compared to ALDH3A1 (1,640 nM / 219 nM) |
| Conditions | In vitro enzyme inhibition assay measuring NADH formation. Substrates: 4-nitrobenzaldehyde (ALDH3A1), propionaldehyde (ALDH1A1), acetaldehyde (ALDH2). |
Why This Matters
This data establishes a quantifiable selectivity profile, enabling researchers to choose this compound for assays where preferential ALDH3A1 inhibition is desired while minimizing off-target effects on other ALDH isoforms, a key factor for chemical probe and lead optimization projects.
- [1] BindingDB. (n.d.). BDBM50555609 / CHEMBL4777582. ALDH3A1 Inhibition Data. View Source
- [2] BindingDB. (n.d.). BDBM50555609 / CHEMBL4777582. ALDH1A1 Inhibition Data. View Source
- [3] BindingDB. (n.d.). BDBM50555609 / CHEMBL4777582. ALDH2 Inhibition Data. View Source
